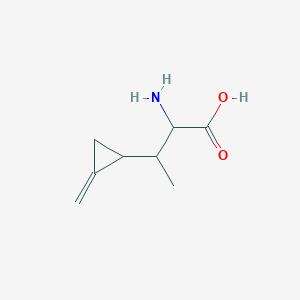
2-Amino-3-(2-methylidenecyclopropyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-methylidenecyclopropyl)butanoic acid (ACBC) is a non-proteinogenic amino acid that has gained attention due to its potential therapeutic effects. It was first synthesized in 2003 and has since been studied for its ability to modulate the activity of the metabotropic glutamate receptor subtype 5 (mGluR5).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
A study by Mickevičienė et al. (2015) synthesized derivatives of butanoic acids, including those similar to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. These compounds showed significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and notable antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Nonlinear Optical Materials
Vanasundari et al. (2018) investigated derivatives of butanoic acid, which include compounds structurally related to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. The study indicated that these compounds are good candidates for nonlinear optical materials due to their dipole moment and hyperpolarizabilities (Vanasundari et al., 2018).
Inhibitor of Mycolic Acid Biosynthesis
Research by Hartmann et al. (1994) explored the synthesis of methyl esters of butanoic acid analogues. Their findings suggested that these compounds, closely related to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid, could inhibit mycolic acid biosynthesis, a process important in certain bacterial species (Hartmann et al., 1994).
Synthesis of Glufosinate
A study by Sakakura et al. (1991) involved the synthesis of glufosinate, a compound that contains a butanoic acid structure similar to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. This process involved hydroformylation-amidocarbonylation, indicating potential industrial applications in the synthesis of related compounds (Sakakura et al., 1991).
GABA(B) Receptor Agonists
Research by Ong et al. (1997) on thienyl analogs of baclofen, which includes structures akin to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid, showed that these compounds can act as GABA(B) receptor agonists. This suggests potential applications in neuropharmacology and neuroscience (Ong et al., 1997).
Propiedades
Número CAS |
19822-83-4 |
|---|---|
Nombre del producto |
2-Amino-3-(2-methylidenecyclopropyl)butanoic acid |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2-amino-3-(2-methylidenecyclopropyl)butanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-4-3-6(4)5(2)7(9)8(10)11/h5-7H,1,3,9H2,2H3,(H,10,11) |
Clave InChI |
OJGYMABOCUEUFF-UHFFFAOYSA-N |
SMILES |
CC(C1CC1=C)C(C(=O)O)N |
SMILES canónico |
CC(C1CC1=C)C(C(=O)O)N |
Sinónimos |
α-Amino-β-methyl-2-methylenecyclopropanepropionic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



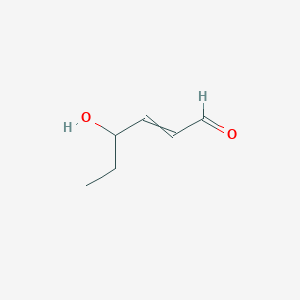
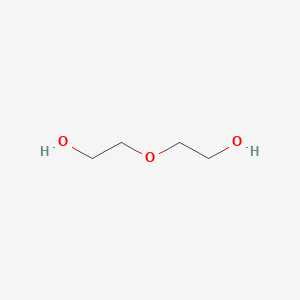
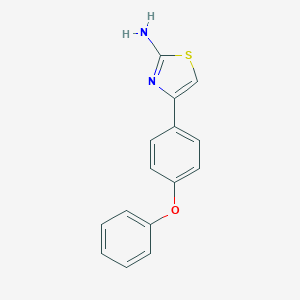
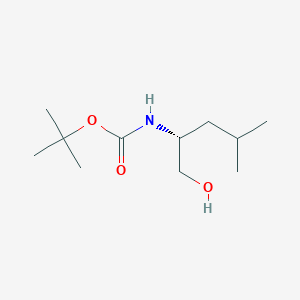
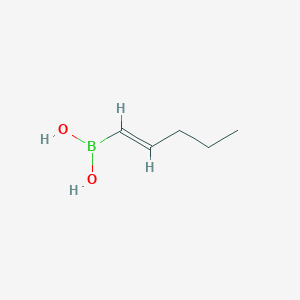
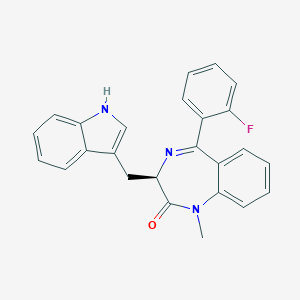

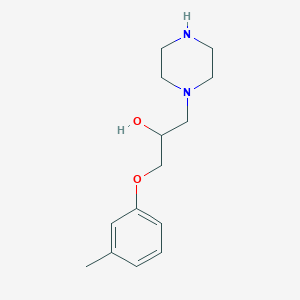
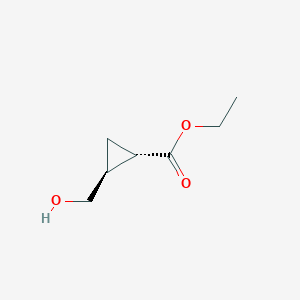
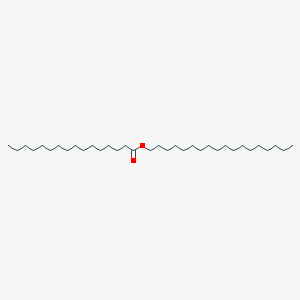
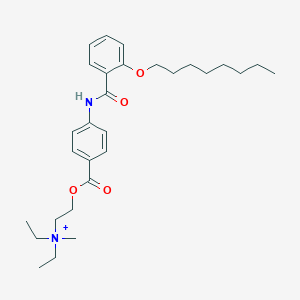
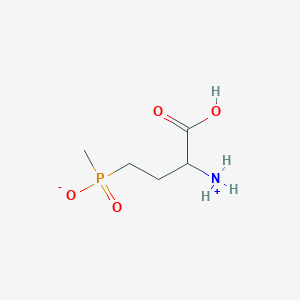
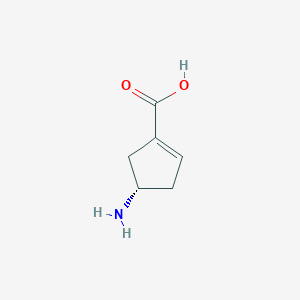
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)